molecular formula C24H23FN2O3S B3013623 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898429-64-6

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B3013623
CAS No.: 898429-64-6
M. Wt: 438.52
InChI Key: UVTCPAMTRRENOP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Tosyl Group: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide depends on its application:

    Pharmacological Effects: The compound may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

    Material Properties: In material science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a unique and valuable compound in research.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-17-4-12-22(13-5-17)31(29,30)27-14-2-3-19-8-11-21(16-23(19)27)26-24(28)15-18-6-9-20(25)10-7-18/h4-13,16H,2-3,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTCPAMTRRENOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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